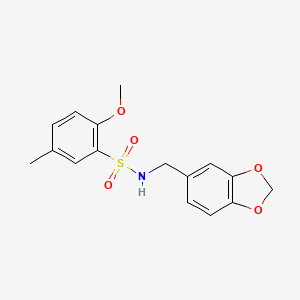
N-(4-chloro-2,5-dimethoxyphenyl)-1-phenylmethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2,5-dimethoxyphenyl)-1-phenylmethanesulfonamide, also known as 2C-C-NBOMe, is a synthetic compound that belongs to the NBOMe family of drugs. It is a potent hallucinogenic agent that has gained popularity in the recreational drug market due to its psychedelic effects. However, the compound has also been the subject of scientific research due to its potential therapeutic applications.
作用機序
N-(4-chloro-2,5-dimethoxyphenyl)-1-phenylmethanesulfonamide acts as a potent agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. Serotonin is a neurotransmitter that is involved in the regulation of mood, perception, and cognition. Activation of the 5-HT2A receptor by N-(4-chloro-2,5-dimethoxyphenyl)-1-phenylmethanesulfonamide leads to the modulation of various signaling pathways, including the phospholipase C, protein kinase C, and mitogen-activated protein kinase pathways. These pathways are involved in the regulation of intracellular calcium levels, gene expression, and synaptic plasticity.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-1-phenylmethanesulfonamide has been shown to induce potent psychedelic effects in humans, including altered perception, hallucinations, and changes in mood and thought processes. The compound has also been shown to increase heart rate, blood pressure, and body temperature in humans. In animal studies, N-(4-chloro-2,5-dimethoxyphenyl)-1-phenylmethanesulfonamide has been shown to increase locomotor activity and induce hyperthermia.
実験室実験の利点と制限
N-(4-chloro-2,5-dimethoxyphenyl)-1-phenylmethanesulfonamide has several advantages for use in lab experiments. The compound is relatively stable and can be easily synthesized in large quantities. It also exhibits potent agonist activity at the 5-HT2A receptor, which makes it a useful tool for investigating the role of this receptor in various physiological and pathological processes. However, the compound has several limitations, including its potential for inducing potent psychedelic effects in humans and its lack of selectivity for the 5-HT2A receptor.
将来の方向性
N-(4-chloro-2,5-dimethoxyphenyl)-1-phenylmethanesulfonamide has several potential future directions for scientific research. One area of interest is the investigation of its potential therapeutic applications for psychiatric disorders such as depression, anxiety, and schizophrenia. Another area of interest is the development of more selective agonists for the 5-HT2A receptor, which could lead to the development of more effective treatments for these disorders. Additionally, the compound could be used as a tool for investigating the role of the 5-HT2A receptor in various physiological and pathological processes.
合成法
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-1-phenylmethanesulfonamide involves the reaction of 2C-C (a known psychedelic compound) with N-benzyl-N-methylsulfonamide in the presence of a base such as sodium hydride. The resulting product is then purified using chromatography techniques to obtain the final compound.
科学的研究の応用
N-(4-chloro-2,5-dimethoxyphenyl)-1-phenylmethanesulfonamide has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that the compound exhibits potent agonist activity at the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. This receptor is also implicated in the pathophysiology of various psychiatric disorders, including depression, anxiety, and schizophrenia. Therefore, N-(4-chloro-2,5-dimethoxyphenyl)-1-phenylmethanesulfonamide has been investigated as a potential treatment for these disorders.
特性
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4S/c1-20-14-9-13(15(21-2)8-12(14)16)17-22(18,19)10-11-6-4-3-5-7-11/h3-9,17H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRCSIQTVNPVIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NS(=O)(=O)CC2=CC=CC=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2,5-dimethoxyphenyl)-1-phenylmethanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5718036.png)

![N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-phenylacrylamide](/img/structure/B5718055.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-(2-methylphenoxy)acetamide](/img/structure/B5718063.png)


![methyl {4-[({[2-(4-fluorophenyl)ethyl]amino}carbonothioyl)amino]phenyl}acetate](/img/structure/B5718077.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5718082.png)


![2-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B5718120.png)
![2-{[N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B5718122.png)
